molecular formula C25H17ClN2O5 B12476630 2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12476630
M. Wt: 460.9 g/mol
InChI Key: URZCVHQQMVACOO-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid.

    Esterification: The carboxylic acid group is esterified with 2-(3-nitrophenyl)-2-oxoethanol under acidic conditions to form the desired ester.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 2-(3-Aminophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid and 2-(3-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.

    Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylate derivatives: These compounds share the quinoline core structure and exhibit similar biological activities.

    Nitrophenyl esters: Compounds with nitrophenyl groups and ester functionalities that undergo similar chemical reactions.

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, chloro group, and ester functionality allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C25H17ClN2O5

Molecular Weight

460.9 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C25H17ClN2O5/c1-15-21(26)11-10-19-20(13-22(27-24(15)19)16-6-3-2-4-7-16)25(30)33-14-23(29)17-8-5-9-18(12-17)28(31)32/h2-13H,14H2,1H3

InChI Key

URZCVHQQMVACOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)Cl

Origin of Product

United States

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